Einecs 223-651-4

Description

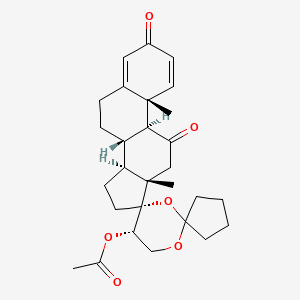

The study of steroids, a class of organic compounds characterized by a specific four-ring carbon skeleton, is a cornerstone of modern biochemistry and pharmacology. Within this broad category, pregnane (B1235032) derivatives, which are C21 steroids, hold particular importance due to their central role in human physiology and their extensive use in medicine. The compound 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate is a member of this family, and its academic context is best understood by examining the historical progression of steroid science, its formal classification, and the research trajectories of structurally similar molecules.

The history of steroid research is a narrative of scientific discovery that spans more than a century, transforming our understanding of endocrinology and leading to the development of powerful therapeutic agents. The journey began with early observations of the physiological effects of glandular extracts. By the 1930s, the fundamental structures of cholesterol and bile acids were being unraveled, laying the groundwork for the isolation and identification of steroid hormones.

A pivotal moment came in the 1940s when researchers, including those at the Mayo Clinic and in Zurich, analyzed adrenal cortical extracts and discovered that they contained multiple steroid hormones, not a single entity. mdpi.com This work led to the classification of corticosteroids into two main categories: those affecting sodium and fluid retention (mineralocorticoids) and those that counteract inflammation and shock (glucocorticoids). mdpi.comeuropa.eu The presence or absence of an oxygen atom at the C11 position on the steroid skeleton was identified as a critical structural determinant of function. mdpi.com

The therapeutic potential of these compounds was dramatically demonstrated in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. mdpi.com This success spurred a wave of research into the synthesis of steroids. Oral and intra-articular administration of cortisone and hydrocortisone (B1673445) became common by 1950-51, and by 1952, semi-synthetic production methods were showing success. mdpi.comeuropa.eu Between 1954 and 1958, several synthetic steroids were introduced for systemic anti-inflammatory therapy. mdpi.comnih.gov This era of "synthetic glucocorticoids" was driven by the pharmaceutical industry to create compounds with more potent anti-inflammatory and immunosuppressive effects. nih.gov While these newer compounds often reduced mineralocorticoid activity, they retained many of the metabolic effects, presenting ongoing challenges with side effects. nih.gov

To bring order to the rapidly expanding field of steroid chemistry, a systematic nomenclature was essential. The International Union of Pure and Applied Chemistry (IUPAC) established a set of rules for naming steroids based on their fundamental carbon skeletons. gadsl.org All steroids are related to a parent structure of 17 carbon atoms arranged in four fused rings, designated A, B, C, and D. gadsl.org

The compound 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate belongs to the pregnane class of steroids. Pregnanes are defined by a C21 steroid skeleton, meaning they have the basic 17-carbon steroid nucleus with an additional two-carbon side chain attached at position C17.

The IUPAC name provides a precise description of the molecule's structure:

Pregna : Indicates the parent C21 steroid skeleton.

-1,4-diene : Specifies the presence of double bonds between carbons 1 and 2, and between carbons 4 and 5 in the A-ring.

-3,11-dione : Denotes ketone groups (=O) at positions C3 and C11.

17,20alpha,21-Trihydroxy : Indicates the presence of three hydroxyl (-OH) groups at positions C17, C20, and C21. The "alpha" designation for the C20 hydroxyl group specifies its stereochemistry, indicating it projects below the plane of the ring system.

20-acetate : Signifies that the hydroxyl group at position C20 has been esterified with acetic acid, forming an acetate (B1210297) group (-OCOCH₃).

This systematic nomenclature allows chemists to unambiguously identify the structure and stereochemistry of any given steroid derivative, which is crucial for understanding its function and synthesis.

Interactive Data Table: Chemical Identifiers for 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate

| Identifier Type | Value |

|---|---|

| EINECS Number | 223-651-4 |

| CAS Number | 4003-79-6 |

| Molecular Formula | C23H30O6 |

| Molecular Weight | 402.48 g/mol |

While specific academic research focusing solely on 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate is not extensively documented in publicly available literature, the broader class of polyhydroxylated pregnane esters holds significant interest in both chemical biology and environmental science.

In chemical biology , pregnane derivatives are crucial tools for studying cellular signaling pathways. Many synthetic steroids, including pregnanes, are ligands for nuclear receptors, such as the pregnane X receptor (PXR). researchgate.net PXR plays a key role in regulating the metabolism of a wide range of substances, including drugs and environmental toxins. nih.gov The study of how different pregnane structures activate or inhibit these receptors helps to elucidate the mechanisms of drug metabolism and detoxification. Polyhydroxylated steroids, in particular, are investigated for their potential to be synthesized into novel therapeutic agents, such as anticancer compounds. umweltbundesamt.de The esterification of hydroxyl groups, as seen in the 20-acetate form of the title compound, is a common strategy in medicinal chemistry to modify a molecule's properties, such as its solubility and how it is metabolized in the body.

From an environmental science perspective, the widespread use of synthetic steroids like corticosteroids has led to their emergence as environmental contaminants. mdpi.com These compounds and their metabolites can enter aquatic environments through wastewater treatment plant effluents. mdpi.com Because they are designed to be biologically active, their presence, even at low concentrations (ng/L range), raises concerns about their potential to act as endocrine-disrupting chemicals (EDCs). nih.gov EDCs can interfere with the normal hormonal systems of wildlife, potentially causing adverse effects on growth, reproduction, and development in aquatic organisms such as fish. nih.gov Research in this area focuses on detecting these steroid contaminants in water sources, understanding their environmental fate (how they degrade), and assessing their toxicological impact on ecosystems. The study of specific degradation pathways, such as the photodegradation of synthetic corticosteroids in freshwater, is an active area of research to determine the persistence and potential toxicity of both the parent compounds and their environmental byproducts.

Interactive Data Table: Physicochemical Properties of 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate

| Property | Value |

|---|---|

| Molecular Formula | C23H30O6 |

| Molecular Weight | 402.48 g/mol |

| Appearance | White to Off-White Crystalline Powder |

| Solubility | Sparingly soluble in alcohol, slightly soluble in chloroform, practically insoluble in water. |

| Storage | Should be stored in a cool, dry place away from direct sunlight in a tightly-sealed container. |

Structure

3D Structure

Properties

CAS No. |

4003-79-6 |

|---|---|

Molecular Formula |

C28H36O6 |

Molecular Weight |

468.6 g/mol |

InChI |

InChI=1S/C28H36O6/c1-17(29)33-23-16-32-27(10-4-5-11-27)34-28(23)13-9-21-20-7-6-18-14-19(30)8-12-25(18,2)24(20)22(31)15-26(21,28)3/h8,12,14,20-21,23-24H,4-7,9-11,13,15-16H2,1-3H3/t20-,21-,23-,24+,25-,26-,28-/m0/s1 |

InChI Key |

HYOHVBICKLCUDV-QPYVESRESA-N |

Isomeric SMILES |

CC(=O)O[C@H]1COC2(CCCC2)O[C@@]13CC[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)C |

Canonical SMILES |

CC(=O)OC1COC2(CCCC2)OC13CCC4C3(CC(=O)C5C4CCC6=CC(=O)C=CC56C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 17,20alpha,21 Trihydroxypregna 1,4 Diene 3,11 Dione 20 Acetate

Chemoenzymatic and Biocatalytic Approaches in Steroid Synthesis

The synthesis of corticosteroids like prednisolone (B192156) acetate (B1210297) often involves a combination of chemical and biotechnological methods. nih.gov Microbial transformations have become a crucial tool for producing valuable steroidal drugs and their precursors. nih.gov These biocatalytic processes offer high regio- and stereoselectivity under mild, environmentally friendly conditions, which can be challenging to achieve through purely chemical means. researchfloor.org

Microbial Dehydrogenation and Hydroxylation Techniques for Steroid Modification

Microbial dehydrogenation is a key step in the synthesis of many steroid drugs, including prednisolone. acs.org Specifically, the introduction of a double bond at the C1-C2 position of the steroid's A-ring, a process known as Δ1-dehydrogenation, significantly enhances the anti-inflammatory properties of corticosteroids. researchfloor.orgwalshmedicalmedia.com Microorganisms, particularly bacteria from the genus Rhodococcus, have demonstrated high efficiency in catalyzing this reaction. nih.govresearchgate.net For instance, Rhodococcus coprophilus has been shown to convert hydrocortisone (B1673445) to prednisolone with a 97% yield. researchfloor.orgchemicalbook.com

Hydroxylation is another critical microbial transformation in steroid synthesis, enabling the introduction of hydroxyl groups at specific positions on the steroid nucleus. researchfloor.orgresearchgate.net This functionalization is essential for the biological activity of many corticosteroids. Fungi are particularly effective at carrying out hydroxylation reactions. researchfloor.org For example, 11α-hydroxylation is a well-established industrial process for producing adrenal cortex hormones and their analogs. researchfloor.org Cytochrome P450 monooxygenases (CYP450s) are key enzymes in these hydroxylation processes. nih.govresearchgate.net

Engineered Enzyme Systems and Directed Evolution in Steroid Bioconversion

Advances in genetic and metabolic engineering have enabled the development of engineered enzyme systems and the use of directed evolution to improve the efficiency and selectivity of steroid bioconversions. nih.govresearchgate.net Directed evolution mimics the process of natural selection in a laboratory setting to tailor enzymes for specific functions. wikipedia.orgnih.gov This involves creating libraries of mutant enzymes and screening them for desired activities, such as enhanced catalytic efficiency or altered substrate specificity. nih.govnih.gov

Through techniques like site-directed mutagenesis and computational modeling, researchers have successfully engineered P450 enzymes with improved performance for steroid hydroxylation. nih.gov For example, by identifying and modifying key amino acid residues in the active site of a CYP14A enzyme, scientists achieved 90-95% site selectivity and 72-78% conversion for the C14α-hydroxylation of various steroids. nih.govrsc.org These engineered biocatalysts are often used as whole-cell systems for biotransformations. nih.gov

Total Synthesis Strategies for Complex Pregnane (B1235032) Skeletons

While microbial transformations of naturally occurring sterols are a major source of corticosteroids, total synthesis provides an alternative route to these complex molecules. nih.govresearchgate.net The total synthesis of prednisolone can be achieved from more readily available steroid starting materials through a series of chemical reactions. One reported synthesis of prednisolone starts from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. chemicalbook.comresearchgate.net This process involves dibromination at the C2 and C4 positions, followed by dehydrobromination to introduce the characteristic 1,4-diene system of the A-ring. chemicalbook.com Another approach involves the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione. vjs.ac.vn

Targeted Esterification and Regioselective Functionalization Studies

Targeted modification of the pregnane skeleton, particularly through esterification and regioselective functionalization, is a key strategy for developing new steroid derivatives with improved properties. nih.gov

Synthesis and Characterization of Novel Acetate Derivatives

Prednisolone acetate itself is the 21-acetate ester of prednisolone. wikipedia.org The synthesis of prednisolone acetate can be achieved by reacting prednisolone with acetic anhydride. chemicalbook.comgoogle.com Various synthetic routes for creating ester derivatives at the C-21 position of prednisolone have been explored to enhance properties like water solubility or to create prodrugs. acs.orgnih.govarjour.com For example, new nitro esters of prednisolone have been synthesized by esterification at the C-21 hydroxyl group using different linkers. acs.orgnih.gov The synthesis of these derivatives often involves reacting prednisolone with an appropriate acyl chloride in the presence of a base like triethylamine. acs.org

Below is a table summarizing the synthesis of some prednisolone ester derivatives:

| Derivative | Starting Material | Reagents | Reference |

|---|---|---|---|

| Prednisolone 21-acetate | Prednisolone | Acetic anhydride, 4-dimethylaminopyridine (B28879) (DMAP) | google.com |

| Prednisolone 21-[4'-(Bromo)butyrate] | Prednisolone | 4-bromobutyryl chloride, triethylamine | acs.org |

| Prednisolone 21-chloroacetate | Prednisolone | Chloroacetyl chloride, triethylamine | acs.org |

| Prednisolone 21-chloromethylbenzoates (ortho, meta, para) | Prednisolone | Chloromethylbenzoyl chloride isomers, triethylamine | acs.org |

Stereoselective Introduction of Functional Groups at Peripheral and Core Positions

The stereoselective introduction of functional groups is crucial for the biological activity of steroids. Microbial transformations are particularly adept at achieving high stereoselectivity. researchfloor.org For instance, the reduction of the C20 carbonyl group of prednisone (B1679067) and prednisolone by Rhodococcus species often leads to the stereospecific formation of 20β-hydroxy derivatives. nih.govresearchgate.net

Remote functionalization reactions offer another avenue for the regioselective and stereoselective modification of the steroid core. nih.gov These methods allow for the activation of C-H bonds at positions that are distant from existing functional groups. For example, various metal-centered porphyrins have been used as catalysts to hydroxylate multiple positions on the steroid skeleton, including C-1, C-5, C-6, C-7, C-11, and C-14. nih.gov Dioxiranes have also been employed to introduce hydroxyl groups at several tertiary carbon centers. nih.gov

Green Chemistry Principles and Sustainable Production Methods for Steroids

The pharmaceutical industry's growing commitment to environmental stewardship has spurred the integration of green chemistry principles into steroid synthesis. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on the sustainable production of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate is not widely documented, general strategies in steroid manufacturing are highly relevant.

Key green chemistry approaches applicable to steroid synthesis include:

Biocatalysis: Utilizing enzymes or whole microorganisms to perform specific chemical transformations with high selectivity and under mild conditions. This reduces the need for protecting groups and harsh reagents.

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or ionic liquids to minimize environmental impact.

Catalytic Reactions: Employing catalytic amounts of reagents, including metal catalysts, to replace stoichiometric reagents, thereby reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The application of these principles to the synthesis of complex steroids like 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate would involve a systematic evaluation of each synthetic step to identify opportunities for improvement in line with sustainability goals.

Table 1: Application of Green Chemistry Principles in Steroid Synthesis

| Green Chemistry Principle | Application in Steroid Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced generation of byproducts and solvent waste. |

| Atom Economy | Utilizing reactions that incorporate a high percentage of reactant atoms into the final product. | Increased efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Improved worker safety and reduced environmental contamination. |

| Designing Safer Chemicals | Developing steroid derivatives with improved efficacy and reduced side effects. | Enhanced therapeutic outcomes. |

| Safer Solvents and Auxiliaries | Using water, supercritical CO2, or biodegradable solvents. | Reduced air and water pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Starting from plant-derived sterols or other renewable materials. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic pathways. | Fewer reaction steps and less waste. |

| Catalysis | Employing enzymatic or chemocatalytic processes. | High selectivity, mild reaction conditions, and reduced waste. |

| Design for Degradation | Creating products that break down into innocuous substances after use. | Reduced environmental persistence. |

Identification and Optimization of Synthetic Precursors and Intermediates

The efficient synthesis of a complex steroid such as 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate hinges on the careful selection of starting materials and the optimization of each intermediate step. The core structure, a pregnadiene skeleton with multiple oxygen-containing functional groups, necessitates a multi-step synthetic pathway.

Key precursors for corticosteroids are often derived from readily available sterols, such as diosgenin (B1670711) from yams or sitosterol (B1666911) from soy. These natural products undergo a series of chemical or microbial transformations to yield key intermediates like androstenedione (B190577) (AD) or 9α-hydroxyandrost-4-ene-3,17-dione.

The construction of the final molecule would likely involve several key transformations:

Introduction of the 1,4-diene system: This is often achieved through microbial dehydrogenation or chemical methods using reagents like selenium dioxide.

Hydroxylation at C-11, C-17, and C-21: These steps require highly regioselective and stereoselective methods, often involving enzymatic hydroxylations or a series of chemical protection and deprotection steps.

Formation of the 20-acetate group: This is typically achieved by acetylation of the C-20 hydroxyl group in a late stage of the synthesis.

Optimization of such a synthetic sequence involves a detailed study of reaction conditions for each step, including solvent, temperature, catalyst, and reaction time, to maximize yield and purity of the intermediates. The development of a short and efficient synthesis is crucial for the economic feasibility of producing such complex molecules. For instance, a one-step double elimination has been developed as an efficient method in the synthesis of other glucocorticosteroids, which could be a relevant strategy. nih.gov

Table 2: Key Intermediates in Corticosteroid Synthesis

| Intermediate | Typical Source/Synthesis | Role in the Synthesis of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate |

|---|---|---|

| Diosgenin | Extracted from wild yams. | A common starting material for the semi-synthesis of various steroids. |

| Sitosterol | Derived from plant oils, particularly soy. | A renewable feedstock for the production of steroid intermediates. |

| Androstenedione (AD) | Produced via microbial degradation of sterols. | A versatile precursor for building the pregnane side chain. |

| 9α-Hydroxyandrost-4-ene-3,17-dione | A product of bio-oxidative degradation of phytosterols. | A key intermediate for the synthesis of 9-halogenated corticosteroids and potentially other derivatives. researchgate.net |

| 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | Synthesized from 9α-hydroxyandrostenedione. | An important intermediate in the synthesis of highly active corticosteroids. researchgate.net |

Advanced Analytical Characterization and Methodologies for 17,20alpha,21 Trihydroxypregna 1,4 Diene 3,11 Dione 20 Acetate

High-Resolution Chromatographic Techniques for Separation and Purification

The separation and purification of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate from complex matrices, including pharmaceutical formulations and biological samples, necessitate the use of high-resolution chromatographic techniques. These methods are crucial for isolating the compound from impurities and related substances, ensuring accurate quantification and structural elucidation.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering higher resolution, sensitivity, and speed of analysis. The development of a UPLC method for 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate involves the careful optimization of several parameters to achieve efficient separation from its potential impurities.

Method development typically employs a reversed-phase approach, leveraging the compound's polarity. Columns with smaller particle sizes (sub-2 µm) are characteristic of UPLC and contribute to its enhanced performance. A common choice for steroid analysis is a C18 column.

A representative UPLC method would involve a gradient elution, allowing for the separation of compounds with a range of polarities. The mobile phase often consists of a mixture of an aqueous component, such as water with a modifier like formic acid to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis, eluting more hydrophobic compounds.

Table 1: Illustrative UPLC Method Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 242 nm |

| Injection Volume | 2 µL |

| Gradient | 30% B to 90% B over 5 minutes |

This rapid analytical method is essential for high-throughput screening and quality control in pharmaceutical manufacturing.

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The stereochemistry of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate, particularly the hydroxyl group at the C-20 position (20α), makes chiral chromatography a critical tool for its analysis. This technique is essential to separate it from its diastereomer, the 20β form, and other stereoisomers which may have different physiological activities. Two primary strategies are employed for the chiral resolution of such compounds. nih.gov

The first approach involves the use of a Chiral Stationary Phase (CSP) . These are HPLC columns where the stationary phase is modified with a chiral selector. For corticosteroids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov For instance, a Lux i-Cellulose-5 column has been successfully used for the enantioseparation of synthetic corticosteroids in reversed-phase mode. nih.gov The separation mechanism relies on the differential interaction between the stereoisomers and the chiral stationary phase, leading to different retention times.

The second strategy is an indirect method where the compound is derivatized with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have distinct physicochemical properties and can be separated on a standard achiral column, such as a C18 column. iitr.ac.innih.govresearchgate.net

Table 2: Approaches in Chiral Chromatography

| Approach | Principle | Example Application |

| Direct (Chiral Stationary Phase) | Differential interaction of stereoisomers with a chiral selector immobilized on the stationary phase. | Separation of synthetic corticosteroids using a Lux i-Cellulose-5 column. nih.gov |

| Indirect (Diastereomer Formation) | Reaction with a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. | Derivatization with a chiral reagent followed by reversed-phase HPLC. nih.goviitr.ac.innih.govresearchgate.net |

Advanced Gas Chromatography Applications

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.netfu-berlin.de For a polyhydroxylated steroid like 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate, the polar functional groups must be masked prior to GC analysis.

The most common derivatization method is silylation, which involves replacing the active hydrogens in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. fu-berlin.de A mixture of reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTT) is often used to ensure complete derivatization, including the enolizable keto groups. nih.gov

The derivatization process itself requires careful optimization of temperature and time to ensure the reaction goes to completion. sigmaaldrich.com For instance, a typical procedure might involve heating the dried residue of the compound with the silylating agent at 70°C for 60 minutes. mdpi.com

Once derivatized, the compound can be analyzed by GC coupled with a detector, most commonly a mass spectrometer (GC-MS). The GC method will utilize a capillary column, such as a 5% phenyl-methylpolysiloxane, and a temperature program to separate the derivatized steroid from other components.

Table 3: Typical GC-MS Derivatization and Analysis Parameters

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Ammonium Iodide (NH4I) / Dithiothreitol (DTT) |

| Reaction Conditions | 70 °C for 60 minutes |

| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C |

| Detector | Mass Spectrometer (Electron Ionization) |

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides a high degree of specificity.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information through the fragmentation of a selected precursor ion. For 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate, which has a molecular weight of 402.48 g/mol , the protonated molecule [M+H]⁺ at m/z 403.2 is typically selected as the precursor ion in positive ion mode electrospray ionization.

The fragmentation of corticosteroids is characterized by a series of neutral losses, primarily water (H₂O) from the hydroxyl groups and the loss of the side chain. The fragmentation pathway for the closely related prednisolone (B192156) (without the acetate (B1210297) group) shows a molecular ion at m/z 361, a base peak at m/z 343 due to the loss of a water molecule, and a daughter ion at m/z 307. researchgate.net

For the acetate derivative, the fragmentation is expected to be more complex, with additional losses related to the acetyl group. The collision-induced dissociation (CID) of the [M+H]⁺ ion at m/z 403.2 would likely involve:

Initial loss of acetic acid (60 Da): [M+H - CH₃COOH]⁺ leading to an ion at m/z 343.2.

Subsequent losses of water (18 Da): from the remaining hydroxyl groups, leading to ions at m/z 325.2 and 307.2.

Cleavage of the C17-C20 bond: leading to characteristic fragment ions.

The fragmentation pattern of corticosteroids is often similar, making chromatographic separation crucial for distinguishing between isomers. researchgate.net The study of these fragmentation pathways is vital for the unambiguous identification of the compound in various matrices. upf.edunih.govnih.govnih.gov

Table 4: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 403.2)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 403.2 | 343.2 | Acetic Acid (CH₃COOH) |

| 403.2 | 385.2 | Water (H₂O) |

| 343.2 | 325.2 | Water (H₂O) |

| 325.2 | 307.2 | Water (H₂O) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for determining its elemental composition. This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate (C₂₃H₃₀O₆) is 402.20424 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the mass of the ion with a high degree of accuracy, typically within a few parts per million (ppm).

By comparing the measured exact mass of the [M+H]⁺ ion (expected at 403.21151 Da) to the theoretical mass, the elemental formula can be confidently confirmed. This level of certainty is essential in metabolite identification, impurity profiling, and confirmation of the compound's identity in doping control analysis.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Discrimination Research

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to differentiate between endogenous (naturally produced) and synthetic versions of steroids. This is crucial in fields such as anti-doping control and food safety. The method relies on measuring the relative abundance of stable isotopes, primarily carbon-13 (¹³C) and carbon-12 (¹²C). nih.govirisotope.com

The isotopic signature (δ¹³C value) of a compound is determined by the carbon source and the kinetic isotope effects of the enzymatic or synthetic reactions involved in its formation. Synthetic corticosteroids, typically derived from plant sterols, possess a different δ¹³C value compared to steroids produced endogenously in humans. nih.gov

Research in this area has established methodologies for analyzing corticosteroids and their metabolites. One approach involves separating urinary steroid metabolites using High-Performance Liquid Chromatography (HPLC) followed by IRMS analysis. nih.gov A study on hydrocortisone (B1673445) and cortisone (B1669442) metabolites established a safe cut-off value of -3‰ for the δ¹³C depletion value to distinguish between pharmaceutical and natural forms. nih.gov More recent advancements include the development of high-temperature liquid chromatography coupled with IRMS (HT-LC/IRMS), which allows for the analysis of unconjugated steroids without the need for chemical derivatization, thereby simplifying the process and avoiding data correction issues. nih.govacs.org

Table 1: Key Parameters in IRMS Analysis of Steroids

| Parameter | Description | Relevance | Source |

|---|---|---|---|

| Analyte | Target steroid or its specific metabolite. | The choice of analyte is crucial for sensitivity and specificity. | nih.gov |

| Isotopic Ratio | Ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C). | This ratio is the basis for origin discrimination. | nih.govnih.gov |

| δ¹³C Value | The ¹³C/¹²C ratio relative to a standard (Vienna Pee Dee Belemnite). | It provides a standardized measure of isotopic composition. | acs.org |

| Cut-off Value | A threshold δ¹³C value used to classify a sample as exogenous. | Establishes a clear decision limit for testing. | nih.gov |

| Separation Technique | Chromatography method (e.g., HPLC, HT-LC) used prior to IRMS. | Ensures the purity of the analyte being measured. | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like corticosteroids. sci-hub.ruemory.edu Its ability to provide detailed information about the connectivity, chemical environment, and spatial arrangement of atoms makes it ideal for assigning the specific stereochemistry and analyzing the conformational dynamics of the steroid's rigid polycyclic structure. sci-hub.ruiosrjournals.org

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a corticosteroid's spectrum. sci-hub.ru

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their electronic environments, while ¹³C NMR provides similar information for the carbon skeleton. sci-hub.ru However, in complex molecules like steroids, severe signal overlap in ¹H spectra often prevents a complete interpretation from 1D data alone. sci-hub.ru

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J and ³J couplings). It is fundamental for tracing out proton connectivity networks within the steroid rings. sci-hub.ruiosrjournals.org

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a map of all C-H bonds. libretexts.org

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule and assigning quaternary carbons (those with no attached protons).

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining stereochemistry, such as the relative orientation of substituents (α vs. β) on the steroid nucleus.

By systematically integrating the data from these experiments, a complete and validated assignment of the molecule's structure and stereochemistry can be achieved. sci-hub.ru

Integration of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations in NMR Data Interpretation

The interpretation of complex NMR spectra can be significantly enhanced by integrating experimental data with computational chemistry. Density Functional Theory (DFT) has become a well-established method for predicting NMR parameters with high accuracy. ivanmr.commdpi.com

The typical workflow involves:

Conformational Search: Identifying all possible low-energy conformations of the steroid molecule.

Geometry Optimization: Using DFT methods (e.g., with functionals like B3LYP or MPW1PW91 and basis sets like 6-31G(d)) to calculate the precise geometry of each stable conformer. acs.orgnih.gov

NMR Parameter Calculation: Employing methods like Gauge-Including Atomic Orbital (GIAO) to calculate the nuclear shielding tensors for each atom in each conformer. nih.govnih.gov

Boltzmann Averaging: The calculated shielding tensors are averaged based on the relative energies of the conformers to produce a predicted NMR spectrum.

Comparison: The predicted chemical shifts are correlated with the experimental spectrum. A strong correlation validates the proposed structure and stereochemical assignment. acs.orgnih.gov

This DFT/NMR approach is particularly powerful for distinguishing between groups of stereoisomers where experimental data alone may be ambiguous. acs.org While Time-Dependent DFT (TD-DFT) is primarily used for calculating electronic absorption spectra (UV-Visible), its results can complement NMR analysis by providing insights into the electronic structure that influences nuclear shielding. nih.gov

Table 2: Common DFT Functionals/Basis Sets for NMR Calculations

| Functional | Basis Set | Application | Source |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations. | nih.gov |

| MPW1PW91 | 6-31G(d,p) | ¹³C chemical shift computations. | acs.org |

| M06-2X | 6-31+G(d,p) | Geometry optimization for complex organics. | nih.gov |

| mPW1PW91 | 6-311+G(2d,p) | High-accuracy NMR GIAO calculations. | nih.gov |

Spectroscopic Analysis (Infrared, Ultraviolet-Visible, Circular Dichroism)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the functional groups and chromophores within the corticosteroid structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule. For a compound like 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate, characteristic absorption bands would be expected for hydroxyl (O-H) stretching, ketone (C=O) stretching (for both saturated and conjugated systems), carbon-carbon double bond (C=C) stretching of the diene system, and ester (C=O and C-O) stretching from the acetate group. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the pregna-1,4-diene-3-one system creates a conjugated π-electron system that absorbs ultraviolet light. Corticosteroids with this chromophore typically exhibit a strong absorption maximum (λmax) around 240 nm, which is useful for detection and quantification, particularly in HPLC analysis. akjournals.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The complex, rigid, and chiral framework of the steroid nucleus gives rise to a characteristic CD spectrum. This technique is highly sensitive to the stereochemistry and conformation of the molecule and can be used to confirm the absolute configuration or detect subtle conformational changes.

Method Validation and Quantification in Complex Research Matrices

To accurately measure the concentration of corticosteroids in complex biological or environmental samples (e.g., plasma, tissue, milk), robust and validated analytical methods are essential. wur.nl Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique due to its high sensitivity, selectivity, and reproducibility. nih.govanalis.com.mynih.gov

The validation of such a method is performed according to international guidelines (e.g., FDA, EMA) and involves assessing several key performance parameters: analis.com.mynih.gov

Selectivity: Ensuring that the signal detected is solely from the target analyte, without interference from other matrix components. nih.gov

Linearity and Range: Demonstrating a linear relationship between the instrument response and the known concentration of the analyte over a specified range. akjournals.comanalis.com.my

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the repeatability of the results under the same conditions (intra-day) and over time (inter-day). analis.com.mynih.gov

Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the sample preparation and extraction process. Techniques like Solid-Phase Extraction (SPE) are commonly used to isolate the analyte from the matrix. nih.gov

Matrix Effects: Assessing the influence of co-eluting matrix components on the ionization of the target analyte. analis.com.my

Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions. nih.gov

Table 3: Example Validation Parameters for Corticosteroid Quantification by LC-MS/MS

| Parameter | Typical Value/Range | Importance | Source |

|---|---|---|---|

| Linearity (r²) | > 0.99 | Ensures proportional response. | nih.gov |

| LLOQ | 0.2 - 7.8 ng/mL | Defines the lower limit of reliable measurement. | nih.govnih.gov |

| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | Confirms the trueness of the measurement. | nih.gov |

| Precision (CV %) | < 15% (< 20% at LLOQ) | Confirms the reproducibility of the method. | nih.gov |

| Recovery | Often > 85% | Indicates efficiency of sample cleanup. | analis.com.my |

Theoretical and Computational Studies on 17,20alpha,21 Trihydroxypregna 1,4 Diene 3,11 Dione 20 Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and interactions. For Prednisolone (B192156) Acetate (B1210297), such studies provide a basis for understanding its mechanism of action.

The crystal structure of Prednisolone Acetate has been refined using a transferred multipolar atom model based on the ELMAM2 database. researchgate.net This method provides a more detailed description of the electron density distribution compared to the classical independent atom model (IAM), resulting in superior refinement statistics. researchgate.netnih.gov By accurately modeling the electron density, it is possible to calculate various derived properties that help in understanding the molecule's mode of action. researchgate.netnih.gov These electron-density-derived properties include electrostatic potential maps, which highlight regions of positive and negative charge on the molecular surface. These charged regions are critical for predicting how the molecule will interact with biological targets, such as the binding pocket of the glucocorticoid receptor.

While specific quantum chemical studies detailing the frontier molecular orbitals (HOMO-LUMO) of Prednisolone Acetate are not extensively published, such calculations are routinely applied to the steroid class of compounds. acs.org These calculations would theoretically allow for the prediction of reactive sites for metabolism, the molecule's kinetic stability, and its electron-donating or -accepting capabilities, which are crucial for receptor binding and subsequent biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior. tudelft.nl Several MD studies have been conducted to understand the interactions of prednisolone, the active metabolite of Prednisolone Acetate, with various systems.

One area of research involves the encapsulation of prednisolone in polymer carriers for drug delivery systems. tudelft.nlresearchgate.net MD simulations have been performed to study the atomistic interactions between prednisolone and Poly Lactic-co-Glycolic acid (PLGA), a common polymeric carrier. tudelft.nltudelft.nlresearchgate.net These simulations analyze structural and dynamical parameters such as the radius of gyration of the polymer chains, interaction energies between the drug and polymer, and the diffusion coefficient of the drug. tudelft.nlresearchgate.net The results from these simulations help identify optimal polymer-drug interactions for achieving better drug loading and sustained release. tudelft.nlresearchgate.net For instance, simulations in an aqueous medium help determine the stability of the polymer and the effect of water penetration on the drug-polymer system. tudelft.nl

Another application of MD simulations has been to study the interaction of prednisolone with biological membranes, such as lung surfactant monolayers. uts.edu.auresearchgate.net Coarse-grained MD simulations have been employed to understand how prednisolone molecules adsorb, diffuse, and aggregate within a model lung surfactant layer composed of lipids and cholesterol. uts.edu.auresearchgate.net These studies compute various characteristics, including the area per lipid, diffusion coefficients, and lipid chain order, to understand how the drug affects the structural and dynamical properties of the monolayer. uts.edu.auresearchgate.net Such research is crucial for designing more effective drug delivery systems for respiratory diseases. researchgate.net

In Silico Prediction of Spectroscopic Properties and Molecular Descriptors

In silico methods are widely used to predict the physicochemical properties and molecular descriptors of compounds, which are essential for drug development and screening. For Prednisolone Acetate, various molecular descriptors have been computationally generated and are available in public databases. nih.gov These descriptors provide a quantitative profile of the molecule's structural and chemical features.

Spectroscopic properties can also be predicted or interpreted using computational tools. For example, UV-VIS spectroscopy is a method used for purity and identity confirmation, and Prednisolone Acetate is known to have a peak around 244 nm in water. wikipedia.org Computational methods can simulate such spectra to correlate them with the electronic transitions within the molecule.

Furthermore, computational tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Web-based tools like SwissADME can be used to perform in silico ADMET screening for derivatives of Prednisolone Acetate. sciensage.info These studies evaluate critical parameters for drug-likeness, including lipophilicity, polarity, and aqueous solubility, which are important predictors of a compound's bioavailability and permeability. sciensage.infosciensage.info

Table 1: Computed Molecular Descriptors for Prednisolone Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₀O₆ | PubChem nih.gov |

| Molecular Weight | 402.5 g/mol | PubChem nih.gov |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Exact Mass | 402.20423867 Da | PubChem nih.gov |

| Topological Polar Surface Area | 101 Ų | PubChem nih.gov |

| Heavy Atom Count | 29 | PubChem nih.gov |

| Complexity | 827 | PubChem nih.gov |

Computational Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Computational Structure-Activity Relationship (SAR) modeling is a powerful technique used in drug design to understand how the chemical structure of a compound influences its biological activity. optibrium.com For Prednisolone Acetate and its analogs, molecular docking is a key computational method used to gain mechanistic insights into their interaction with the glucocorticoid receptor (GR). sciensage.info

In a recent study, molecular docking was used to investigate the binding interactions of 152 derivatives of Prednisolone Acetate with the GR (PDB ID: 6DXK). sciensage.infosciensage.info This type of analysis predicts the preferred orientation of a ligand when bound to a receptor, and the docking score is used to estimate the strength of the interaction, or binding affinity. sciensage.info The study found that 18 derivative compounds showed enhanced binding properties compared to Prednisolone Acetate itself. sciensage.info For example, compounds like Deprodone propionate (B1217596) and Methylprednisolone aceponate exhibited better docking scores. sciensage.info

These docking studies provide detailed mechanistic insights by identifying the specific amino acid residues in the binding pocket that interact with the ligand. sciensage.info The analysis of these interactions, such as hydrogen bonds and hydrophobic contacts, explains why certain structural modifications lead to higher binding efficacy. sciensage.info This information is invaluable for understanding the molecular basis of the drug's anti-inflammatory action and serves as a foundation for designing more potent compounds. sciensage.infosciensage.info

Table 2: Comparative Docking Scores of Selected Prednisolone Acetate Derivatives with Glucocorticoid Receptor

| Compound | Docking Score (Å) |

|---|---|

| A HJ4 801 (Co-crystallized ligand) | -12.462 |

| Prednisolone Acetate | (Reference Score) |

| Deprodone propionate | Better than Prednisolone Acetate |

| Methylprednisolone aceponate | Better than Prednisolone Acetate |

| Prednisolone valerate (B167501) acetate | Better than Prednisolone Acetate |

| Methylprednisolone hemisuccinate | Better than Prednisolone Acetate |

| Pred forte | Better than Prednisolone Acetate |

(Source: Adapted from findings reported in in silico studies of Prednisolone Acetate derivatives. sciensage.infosciensage.info)

De Novo Computational Design of Novel Steroid Analogs and Probes

De novo computational design refers to the creation of novel molecular structures with desired properties, starting from scratch or from a basic scaffold. This approach leverages the insights gained from SAR and other computational studies to rationally design new molecules. While specific examples of de novo designed analogs of Prednisolone Acetate are not prominent in the literature, the foundational work has been laid by existing computational studies.

The detailed understanding of the binding interactions between Prednisolone Acetate derivatives and the glucocorticoid receptor, as revealed by SAR and molecular docking studies, is the first step in rational drug design. sciensage.infosciensage.info By identifying the key structural features (pharmacophores) required for high-affinity binding, computational algorithms can be used to design new molecules that incorporate these features while having different core structures or improved properties. nih.gov

For instance, the knowledge that certain substitutions on the steroid backbone lead to better docking scores can guide the de novo design of new analogs. sciensage.infosciensage.info Computational methods can build novel chemical entities within the receptor's binding site, optimizing their geometry and chemical complementarity to the target. These designed molecules can then be synthesized and tested, creating a cycle of design, synthesis, and testing that accelerates the discovery of more effective and selective steroid-based therapeutic agents. The existing computational analyses serve as a crucial basis for introducing better compounds that act as efficient anti-inflammatory agents by inhibiting the glucocorticoid receptor. sciensage.infosciensage.info

Mechanistic Biochemical Investigations of 17,20alpha,21 Trihydroxypregna 1,4 Diene 3,11 Dione 20 Acetate and Its Stereoisomers Non Clinical

In Vitro Enzyme Interaction Studies: Substrate Specificity, Inhibition Kinetics, and Reaction Mechanisms

Direct in vitro enzyme kinetic studies, such as the determination of Michaelis-Menten constants (Kₘ) or inhibition constants (Kᵢ), for 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate are not extensively detailed in publicly available literature. However, based on its structure as a prednisolone (B192156) analogue, its interaction with several key steroid-metabolizing enzymes can be inferred.

The metabolism of the parent compound, prednisolone, involves enzymes that catalyze reductions at the C20-keto position. Phase I metabolic reactions for prednisolone include the reduction of the C20 ketone, hydroxylation at the C6 position, or oxidation of the C11 hydroxyl group. clinpgx.org Specifically, enzymes from the aldo-keto reductase (AKR) superfamily, such as AKR1C1, are known to catalyze the conversion of prednisolone to its 20α- and 20β-dihydro metabolites. clinpgx.org Given the 20-acetate and 20-alpha-hydroxy structure of the target compound, it is plausible that it interacts with these or similar reductases, potentially as a substrate following deacetylation or as an inhibitor.

Furthermore, microbial biotransformation studies on related steroid acetates highlight the role of specific enzymes like steroid esterases, which hydrolyze the acetyl group, and 3-ketosteroid-Δ¹-dehydrogenase, which introduces the double bond in the A-ring of the steroid nucleus. researchfloor.orgnih.govingentaconnect.com These enzymatic actions are foundational to the bioactivity and metabolism of corticosteroids.

Elucidation of Biochemical Pathways in Non-Human Model Organisms or Cell Lines

The biochemical pathways of 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate have been investigated using non-human model organisms, particularly through microbial biotransformation. nih.gov Microorganisms serve as effective models for mammalian steroid metabolism, as they possess a diverse array of steroid-modifying enzymes. asm.org

Studies utilizing various bacterial strains, including those from the genera Rhodococcus and Mycobacterium, have been instrumental in elucidating steroid degradation and modification pathways. researchfloor.orgasm.org For corticosteroids like prednisolone and its derivatives, key transformation reactions include:

Δ¹-Dehydrogenation: The introduction of a double bond at the C1-C2 position, a reaction that potentiates glucocorticoid activity. researchfloor.org

20-Keto Reduction: Reduction of the ketone at position C20 to form 20α- and 20β-hydroxy metabolites, which is a significant step in their catabolism. clinpgx.org

Deacetylation: Hydrolysis of the acetate (B1210297) ester to yield the free hydroxyl group, a prerequisite for further metabolism or receptor interaction.

These microbial systems provide a valuable platform for producing steroid analogues and studying metabolic pathways that are often conserved in higher organisms. nih.gov

In Vitro Receptor Binding Affinity and Ligand-Protein Interaction Analysis

The binding of a ligand to the GR induces conformational changes, leading to the regulation of target gene expression. This process can occur through transactivation (receptor dimerization and binding to DNA) or transrepression (monomeric receptor interfering with other transcription factors). nih.gov The precise affinity (e.g., Kₑ) of the title compound for the GR would depend on how the 20α-hydroxy-20-acetate configuration affects its fit within the receptor's ligand-binding pocket compared to prednisolone itself.

Investigation of Stereochemical Influences on Biochemical Activity and Specificity

Stereochemistry is a critical determinant of the biological activity of steroids. slideshare.net For 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate, the configuration at the C20 position (alpha-hydroxy) is particularly significant.

The metabolism of prednisolone results in the formation of both 20α- and 20β-dihydroprednisolone, indicating that metabolic enzymes can differentiate between and produce these distinct stereoisomers. clinpgx.org The stereochemistry of this reduction plays a vital role in regulating biological activity; for instance, the 20α-reduction of progesterone (B1679170) is known to terminate its progestogenic effects. nih.gov

Metabolomic Studies of Steroid Transformations in Controlled Biological Systems (non-human, non-clinical)

Metabolomic approaches, particularly using microbial cultures, have been applied to study the transformation of complex steroids. These studies allow for the identification of a wide range of metabolites, providing a snapshot of the biochemical pathways involved. nih.gov

While a specific metabolomic study for 17,20α,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate is not detailed, research on the biotransformation of analogous pregnadiene acetates by microbial strains provides a relevant model. For example, the transformation of a related compound by Nocardioides simplex was shown to yield several products through dehydrogenation, deacetylation, and C20-reduction. The identification of these metabolites helps to construct a comprehensive metabolic map. clinpgx.org

Below is a representative table of potential transformations and resulting metabolites based on known pathways for similar corticosteroids in controlled non-human biological systems.

| Transformation Type | Enzyme Class (Example) | Substrate Moiety | Product Moiety | Resulting Compound Class |

| Deacetylation | Steroid Esterase | -OCOCH₃ at C20 | -OH at C20 | 20,21-Dihydroxy Steroid |

| C20 Reduction | 20-Ketosteroid Reductase | C20=O | C20-OH (α or β) | 20-Hydroxy Steroid |

| Dehydrogenation | 3-Ketosteroid-Δ¹-dehydrogenase | Saturated A-ring | Δ¹,⁴-diene A-ring | 1,4-Dienone Steroid |

| Hydroxylation | Cytochrome P450 Monooxygenase | C-H bond | C-OH bond | Hydroxylated Steroid |

Future Directions in Academic Research on 17,20alpha,21 Trihydroxypregna 1,4 Diene 3,11 Dione 20 Acetate

Development of Innovative Synthetic Routes for Enhanced Sustainability and Efficiency

Future research into the synthesis of 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate is expected to prioritize green chemistry principles to enhance sustainability and efficiency. hovione.com A significant focus will be on the development of biocatalytic processes that utilize enzymes for highly selective and efficient modifications of steroid scaffolds. rsc.org This approach offers a more environmentally friendly alternative to traditional chemical synthesis methods, which can involve harsh reagents and generate significant waste. rsc.org

Researchers are also exploring novel synthetic pathways that may offer greater efficiency and yield. researchgate.net The development of new reagents and catalytic systems will be crucial in this endeavor. acs.org The goal is to create more streamlined and cost-effective manufacturing processes for this important pharmaceutical compound.

Advancements in Ultra-Trace Analysis and Environmental Monitoring Methodologies

The detection of 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate and other corticosteroids in the environment at increasingly lower concentrations is a key area of future research. The development of ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-MS) has already enabled the detection of steroid hormones at nanogram per liter levels. plos.orgnih.gov Future advancements are likely to focus on further enhancing the sensitivity and selectivity of these methods.

There is also a growing interest in the development of rapid and portable detection techniques for on-site environmental monitoring. mdpi.com These could include advanced biosensors and immunoassays that can provide real-time data on the presence of corticosteroids in water sources. mdpi.com The automation of environmental monitoring processes is another key trend, which will allow for more comprehensive and continuous data collection to better assess the environmental fate of these compounds. biomerieux.combiomerieux.com

Deeper Understanding of Complex Environmental Transformation Networks

A critical area of future research is the elucidation of the complex transformation pathways of 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate in the environment. Studies have shown that corticosteroids can undergo various transformations during wastewater treatment and in natural aquatic environments, leading to the formation of new, and sometimes more potent, bioactive compounds. uiowa.edursc.org

Future investigations will aim to identify these transformation products and understand the mechanisms of their formation. umweltbundesamt.de This will involve laboratory-based degradation studies under controlled conditions, as well as field monitoring to identify transformation products in real-world environmental samples. umweltbundesamt.de A more holistic approach to risk assessment is needed to evaluate the potential ecological impacts of not just the parent compound but also its various transformation products. researchgate.net

Integrative Approaches Combining Advanced Computational Modeling with Experimental Validation

The integration of computational modeling with experimental studies is set to revolutionize research on 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate. Quantitative structure-activity relationship (QSAR) models and other machine learning-driven approaches are being used to predict the biological activity of steroid compounds. mdpi.com Mechanistic computational models are also being developed to simulate steroidogenesis and predict the biochemical response to endocrine-active chemicals. nih.govmssm.edu

Future research will focus on refining these models and validating their predictions through targeted laboratory experiments. researchgate.net This integrative approach will enhance the interpretation of experimental data, help to define mechanisms of action, and guide the design of new experiments. nih.gov The use of artificial intelligence and machine learning will be instrumental in analyzing large datasets and identifying complex patterns in steroid behavior and effects. numberanalytics.commdpi.com

Exploration of Undiscovered Biochemical Roles and Unconventional Biological Activities (non-clinical)

Beyond its well-established anti-inflammatory properties, future research will explore the potential for undiscovered biochemical roles and unconventional biological activities of 17,20alpha,21-Trihydroxypregna-1,4-diene-3,11-dione 20-acetate and its metabolites. Recent studies have revealed non-conventional effects of glucocorticoids, including their potential to influence tumor progression. nih.gov

A fascinating area of emerging research is the discovery that some tissues can recycle active glucocorticoids from their inactive metabolites. nih.govresearchgate.net This local regulation of glucocorticoid activity has significant implications for understanding the tissue-specific effects of these compounds. Future studies will likely investigate the mechanisms of this recycling process and its potential role in various physiological and pathological conditions. The exploration of the broader "steroidome" through advanced analytical techniques will continue to uncover novel steroid metabolites and their potential biological functions. researchgate.net

Q & A

Q. Q1. What are the primary methods for identifying and characterizing Einecs 223-651-4 in experimental settings?

To confirm the identity and purity of this compound, researchers should use a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (e.g., HPLC, GC). Quantitative analysis requires calibration with certified reference materials. For novel derivatives, elemental analysis and X-ray crystallography may be necessary to establish structural integrity. Ensure protocols align with reproducibility standards, including detailed descriptions of instrumentation parameters and sample preparation .

Q. Q2. How can researchers design a baseline safety protocol for handling this compound in laboratory settings?

Safety protocols must include hazard assessments (e.g., SDS review), engineering controls (fume hoods), and personal protective equipment (gloves, lab coats). Document waste disposal methods compliant with local regulations. For novel compounds, conduct toxicity screenings using in vitro models (e.g., cell viability assays) before scaling experiments .

Q. Q3. What statistical frameworks are recommended for initial data analysis of this compound’s physicochemical properties?

Use descriptive statistics (mean, standard deviation) for triplicate measurements. For comparative studies, apply t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s test). Report confidence intervals and effect sizes to contextualize significance. Raw data should be archived in open-access repositories with metadata for transparency .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in published data on this compound’s reactivity under varying environmental conditions?

Adopt a systematic approach:

Replicate experiments using identical protocols from conflicting studies.

Control variables rigorously (e.g., temperature, humidity, solvent purity).

Cross-validate with alternative analytical methods (e.g., kinetic studies via UV-Vis spectroscopy vs. calorimetry).

Perform error analysis to identify methodological biases (e.g., instrumental detection limits).

Publish negative results to mitigate publication bias .

Q. Q5. What experimental design principles optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Implement a factorial design to test multiple variables (e.g., catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between parameters. Prioritize high-yield, low-impurity conditions validated via DOE (Design of Experiments) software. For reproducibility, document batch-to-batch variability and include control reactions with known outcomes .

Q. Q6. How should researchers address discrepancies between computational predictions and empirical data for this compound’s thermodynamic stability?

Verify computational models (e.g., DFT, MD simulations) against benchmark datasets.

Re-examine force field parameters and solvent effects in simulations.

Compare experimental conditions (e.g., purity of reactants, measurement accuracy).

Publish computational workflows with open-source code to enable peer validation .

Q. Q7. What strategies ensure methodological rigor when studying this compound’s interactions with biological systems?

- In vitro : Use cell lines with validated genetic stability (e.g., STR profiling) and include sham controls.

- In vivo : Adopt blinded, randomized allocation of test groups.

- Data triangulation : Combine omics data (proteomics, metabolomics) with phenotypic observations.

- Ethical compliance : Obtain institutional review board (IRB) approval for studies involving animal/human tissues .

Data Management and Reproducibility

Q. Q8. How can researchers manage large datasets from high-throughput screening of this compound analogs?

- Standardize formats : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage.

- Metadata : Include experimental conditions, instrument settings, and raw/processed data splits.

- Version control : Track changes via platforms like Git or electronic lab notebooks (ELNs).

- Supplementary materials : Archive spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo, Figshare) .

Q. Q9. What steps validate the reproducibility of this compound’s catalytic properties in cross-laboratory studies?

Protocol harmonization : Share SOPs (Standard Operating Procedures) with collaborators.

Round-robin testing : Distribute identical samples for parallel analysis.

Blind validation : Third-party labs replicate experiments without prior knowledge of expected outcomes.

Publish detailed methods : Include troubleshooting appendices (e.g., common pitfalls in pH adjustment) .

Methodological Pitfalls and Solutions

Q. Q10. How can researchers avoid overinterpretation of spectral data when characterizing this compound?

- Peak assignment : Cross-reference with databases (e.g., PubChem, NIST) and synthetic intermediates.

- Artifact detection : Run blank samples to identify solvent/residual peaks.

- Quantitative limits : Report signal-to-noise ratios and detection thresholds.

- Peer review : Pre-submission validation by independent spectroscopists .

Q11. What frameworks guide the formulation of novel research questions about this compound’s environmental fate?

Apply the PICO framework :

- Population : Environmental matrices (soil, water).

- Intervention : Exposure concentration/duration.

- Comparison : Baseline vs. spiked conditions.

- Outcome : Degradation kinetics, bioaccumulation.

Supplement with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.